molecular formula C8H12ClNOS B164182 2-Thiothinone hydrochloride CAS No. 54817-67-3

2-Thiothinone hydrochloride

Cat. No. B164182
CAS RN: 54817-67-3
M. Wt: 205.71 g/mol
InChI Key: BIZHFBWZOILAFK-UHFFFAOYSA-N
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Description

2-Thiothinone (hydrochloride) is a synthetic compound categorized as a thiophene derivative. It is structurally related to methcathinone, with the phenyl group replaced by a thiophene group. This compound is primarily used as an analytical reference standard in forensic and research applications .

Scientific Research Applications

2-Thiothinone (hydrochloride) has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothinone (hydrochloride) involves the reaction of 2-thiophenecarboxaldehyde with methylamine and a reducing agent to form the intermediate 2-(methylamino)-1-(thiophen-2-yl)propan-1-one. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction conditions and optimized yields .

Chemical Reactions Analysis

Types of Reactions: 2-Thiothinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Thiothinone (hydrochloride) involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine reuptake inhibition. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The molecular targets include norepinephrine and dopamine transporters .

Similar Compounds:

    Methcathinone: A stimulant with a phenyl group instead of a thiophene group.

    Methiopropamine: A non-ketone counterpart of 2-Thiothinone.

    α-Pyrrolidinopentiothiophenone (α-PVT): Another thiophene-based stimulant

Uniqueness: 2-Thiothinone (hydrochloride) is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties compared to its phenyl-based analogs. This structural difference influences its reactivity and interaction with biological targets .

properties

IUPAC Name

2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHFBWZOILAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54817-67-3
Record name 2-Thiothinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-THIOTHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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